N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide
Description
The compound N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a structurally complex benzamide derivative featuring a unique isothiazolidin-1,1-dioxide moiety. Its molecular architecture includes:
- A 2-nitrobenzamide core substituted with 4,5-dimethoxy groups, which contribute to electron-withdrawing and hydrogen-bonding capabilities.
- An N-linked aromatic ring bearing a 2-methylphenyl group and a 1,1-dioxidoisothiazolidin-2-yl substituent.
The compound’s synthesis likely involves multi-step reactions, including amide bond formation (similar to ’s protocol ) and cyclization to construct the isothiazolidin ring. Crystallographic analysis, possibly employing SHELX software , would confirm its three-dimensional conformation and intermolecular interactions.
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O7S/c1-12-5-6-13(21-7-4-8-30(21,26)27)9-15(12)20-19(23)14-10-17(28-2)18(29-3)11-16(14)22(24)25/h5-6,9-11H,4,7-8H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXXMIPVKYBYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC(=C(C=C3[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:
Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized through the reaction of a suitable thiol with an aziridine derivative under oxidative conditions to introduce the sulfone group.
Coupling with 2-Methylphenyl Group: The isothiazolidine derivative is then coupled with a 2-methylphenyl group through a nucleophilic substitution reaction.
Introduction of the Nitrobenzamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The isothiazolidine ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can modify biological macromolecules.
Comparison with Similar Compounds
Research Implications and Limitations
The absence of explicit solubility or toxicity data in the evidence necessitates further preclinical profiling.
Biological Activity
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a dioxidoisothiazolidin moiety, which is believed to contribute significantly to its biological activity. The presence of the dimethoxy and nitro groups on the benzamide structure enhances its pharmacological properties. The molecular formula for this compound is with a molecular weight of approximately 384.5 g/mol.
Research into the specific mechanisms of action for this compound is still limited. However, it is hypothesized that the compound may interact with various molecular targets within cells, potentially affecting signaling pathways associated with cell proliferation and apoptosis.
Biological Activities
Preliminary studies have indicated that compounds similar to this compound exhibit:
- Antitumor Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation in vitro. For example, studies on related compounds demonstrated significant cytotoxic effects against human lung cancer cell lines (A549, HCC827) using MTS assays .
- Antimicrobial Properties : The presence of the dioxidoisothiazolidin moiety may confer antibacterial or antifungal activity, although specific data on this compound are not yet available.
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Contains isothiazolidine | Anticancer activity |
| Compound B | Nitro-substituted benzamide | Antioxidant properties |
| Compound C | Dimethoxy group present | Antibacterial activity |
In a study evaluating the antitumor effects of various benzamide derivatives, it was found that certain nitro-substituted compounds exhibited high cytotoxicity against multiple cancer cell lines while showing moderate toxicity against normal fibroblast cells (MRC-5) . This suggests that while these compounds may be effective in targeting cancer cells, they also pose risks for normal cells at therapeutic doses.
Future Research Directions
Given the promising preliminary findings regarding similar compounds, further research on this compound is warranted. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific pathways affected by this compound and its analogs.
- Safety Assessments : To evaluate potential toxicities associated with prolonged exposure or high doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
